

Application Notes and Protocols for Cathepsin C-IN-3 In Vitro Assay

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Compound of Interest

Compound Name: Cathepsin C-IN-3

Cat. No.: B15143343

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Introduction

Cathepsin C (CTS-C), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases in immune cells, including neutrophil elastase, proteinase 3, and cathepsin G.[1] Dysregulation of Cathepsin C activity is implicated in various inflammatory diseases, making it a compelling therapeutic target. **Cathepsin C-IN-3** is a potent and selective inhibitor of Cathepsin C, and this document provides detailed protocols for its in vitro characterization using both enzymatic and cell-based assays.

Mechanism of Action

Cathepsin C functions as an amino-terminal dipeptidyl exopeptidase, removing dipeptides from the N-termini of proteins and peptides.[2] This enzymatic activity is crucial for the processing and activation of zymogens of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation. By inhibiting Cathepsin C, **Cathepsin C-IN-3** prevents the activation of these NSPs, thereby reducing downstream inflammatory processes mediated by activated neutrophils.

Data Presentation

Table 1: In Vitro Efficacy of Cathepsin C Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Cell Line
Cathepsin C-IN-3 (Example Data)	Cathepsin C	Enzymatic (Fluorogenic)	50	-
Cathepsin C-IN-5	Cathepsin C	Enzymatic	59.9	-
Cathepsin C-IN-5	Cathepsin C	Cell-based (Activity)	70.2	U937
Cathepsin C-IN-5	Cathepsin C	Cell-based (Activity)	115.4	THP-1
Brensocatib	Cathepsin C	Enzymatic	1.8	-

Table 2: Selectivity Profile of Cathepsin C-IN-5 (Example)

Cathepsin	IC50 (μM)
Cathepsin C	0.0599
Cathepsin L	4.26
Cathepsin S	>5
Cathepsin B	>5
Cathepsin K	>5

Data for **Cathepsin C-IN-3** is representative. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Cathepsin C Enzymatic Assay (Fluorogenic)

This protocol describes the determination of the potency of **Cathepsin C-IN-3** against purified human Cathepsin C enzyme.

Materials:

- Recombinant Human Cathepsin C (active)

- Fluorogenic Substrate: (H-Gly-Arg)₂-AMC or Gly-Phe-AMC
- Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 5 mM DTT, 1 mM EDTA
- **Cathepsin C-IN-3**
- Positive Control Inhibitor (e.g., Cathepsin C-IN-5)
- DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of **Cathepsin C-IN-3** in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations.
- **Enzyme Preparation:** Dilute recombinant human Cathepsin C in Assay Buffer to a final concentration of 2 µg/mL.[3]
- **Assay Plate Setup:**
 - Add 5 µL of the diluted **Cathepsin C-IN-3** or control inhibitor to the appropriate wells.
 - For control wells (0% and 100% inhibition), add 5 µL of Assay Buffer with and without enzyme, respectively.
 - Add 10 µL of the diluted Cathepsin C enzyme solution to all wells except the 100% inhibition control.
- **Pre-incubation:** Incubate the plate at 25°C for 15 minutes.[3]
- **Reaction Initiation:** Add 10 µL of the fluorogenic substrate solution (final concentration 20 µM) to all wells to start the reaction.[3]

- Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader at 25°C for 30 minutes, with readings every 1-2 minutes.[3]
- Data Analysis:
 - Determine the rate of reaction (slope) for each well.
 - Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cathepsin C Activity Assay

This protocol measures the ability of **Cathepsin C-IN-3** to inhibit intracellular Cathepsin C activity in a relevant cell line, such as the human monocytic cell line U937.

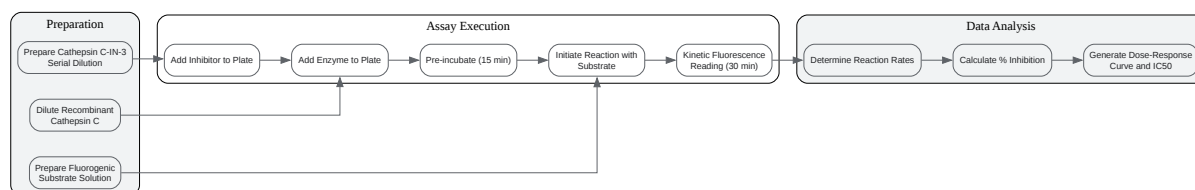
Materials:

- U937 cells
- Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
- Cell-permeable Fluorogenic Substrate for Cathepsin C (e.g., (NH₂-aminobutyric-homophenylalanine)₂-rhodamine)
- **Cathepsin C-IN-3**
- Positive Control Inhibitor (e.g., Cathepsin C-IN-5)
- DMSO
- PBS (Phosphate Buffered Saline)
- 96-well cell culture plates
- Flow cytometer or fluorescence microscope

Procedure:

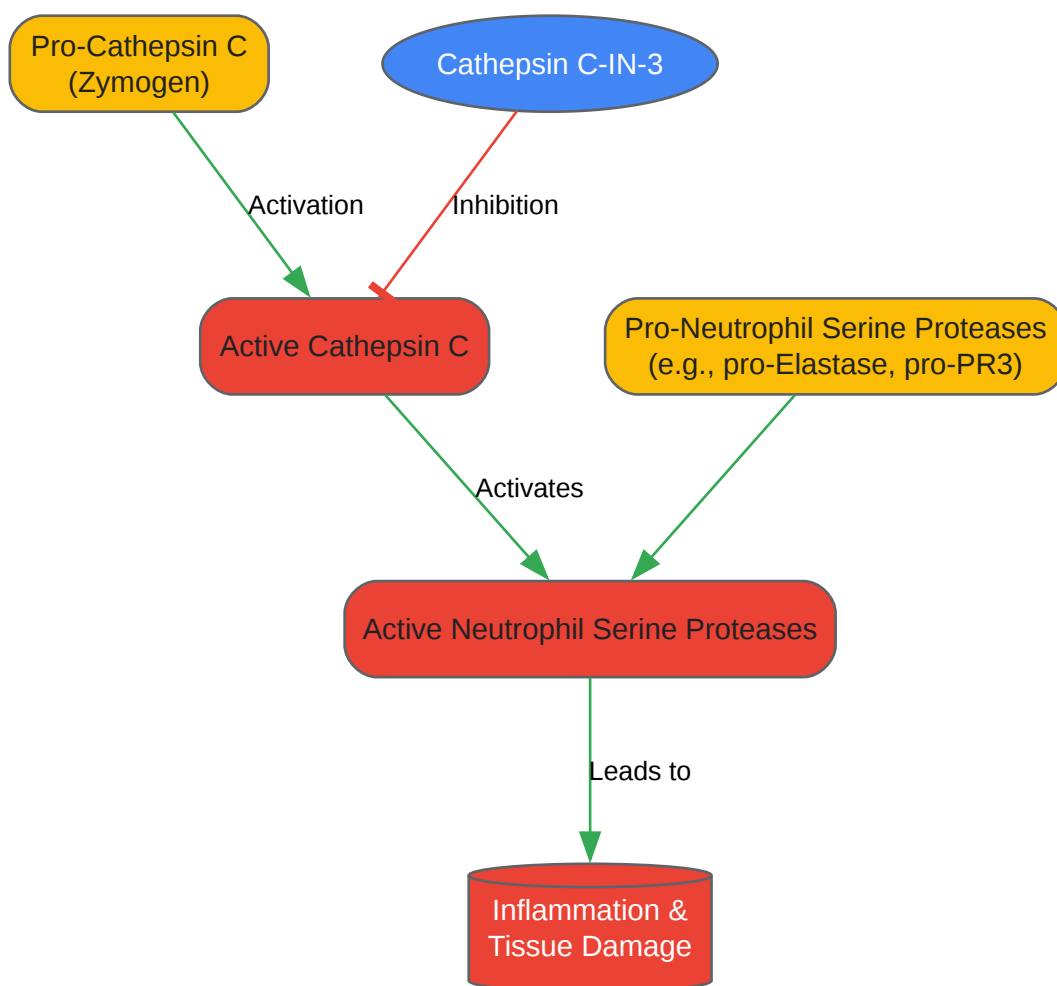
- **Cell Culture:** Culture U937 cells according to standard protocols. Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Cathepsin C-IN-3** or a positive control inhibitor for 24 hours. Include a DMSO vehicle control.
- **Substrate Loading:**
 - Wash the cells once with PBS.
 - Add the cell-permeable fluorogenic substrate at the desired final concentration in serum-free medium.
 - Incubate for 30-60 minutes at 37°C, protected from light.
- **Signal Detection:**
 - **Flow Cytometry:** Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.
 - **Fluorescence Microscopy:** Wash the cells with PBS and visualize the intracellular fluorescence using a fluorescence microscope.
- **Data Analysis:**
 - Quantify the mean fluorescence intensity (MFI) for each treatment group.
 - Calculate the percent inhibition of Cathepsin C activity relative to the DMSO control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations



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Caption: Workflow for the Cathepsin C enzymatic assay.



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Caption: Simplified signaling pathway of Cathepsin C activation and its inhibition.

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